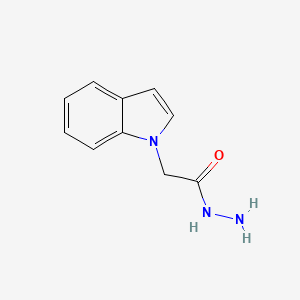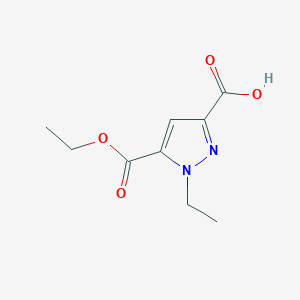
N-(3-Etilindol) norfentanilo
Descripción general
Descripción
N-(3-etilindol) Norfentanilo es un estándar de referencia analítica que es estructuralmente similar a los opioides conocidos. Está regulado como un compuesto de la Lista I en los Estados Unidos y se utiliza principalmente para fines de investigación y forenses . Este compuesto es un derivado del norfentanilo, que es un precursor inactivo del fármaco analgésico opioide sintético .
Aplicaciones Científicas De Investigación
N-(3-etilindol) Norfentanilo se utiliza principalmente en la investigación científica para las siguientes aplicaciones:
Química forense: Se utiliza como estándar de referencia en laboratorios forenses para la identificación y cuantificación de análogos del fentanilo en muestras biológicas.
Química analítica: El compuesto se utiliza en espectrometría de masas y cromatografía para el desarrollo y validación de métodos analíticos para la detección de opioides sintéticos.
Estudios farmacológicos: Los investigadores utilizan this compound para estudiar la farmacocinética y el metabolismo de los análogos del fentanilo en sistemas biológicos.
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to known opioids, it can be anticipated that N-(3-Ethylindole) norfentanyl may interact with various enzymes, proteins, and other biomolecules in a manner similar to these opioids .
Cellular Effects
Given its structural similarity to known opioids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other opioids .
Dosage Effects in Animal Models
There is currently no available information on how the effects of N-(3-Ethylindole) norfentanyl vary with different dosages in animal models . Future studies could provide valuable insights into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl, the metabolism of N-(3-Ethylindole) norfentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Métodos De Preparación
La síntesis de N-(3-etilindol) Norfentanilo implica varios pasos, incluida la introducción de la parte 3-etilindol en la estructura del norfentanilo. La ruta sintética generalmente implica los siguientes pasos:
Formación del anillo de indol: El anillo de indol se sintetiza a través de una síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona.
Etilacion: Luego, el anillo de indol se etilata en la posición 3 utilizando un agente etilante como el yoduro de etilo.
Acoplamiento con norfentanilo: Luego, el indol etilato se acopla con norfentanilo a través de una formación de enlace amida, típicamente utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Análisis De Reacciones Químicas
N-(3-etilindol) Norfentanilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las correspondientes cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan los grupos salientes en la molécula.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Mecanismo De Acción
N-(3-etilindol) Norfentanilo ejerce sus efectos al interactuar con los receptores opioides en el sistema nervioso central. El compuesto se une al receptor opioide mu, lo que lleva a la inhibición de la liberación de neurotransmisores y la modulación de las señales de dolor. Los objetivos moleculares y las vías involucradas en su mecanismo de acción son similares a los de otros análogos del fentanilo .
Comparación Con Compuestos Similares
N-(3-etilindol) Norfentanilo es único debido a la presencia de la parte 3-etilindol, que lo distingue de otros análogos del fentanilo. Compuestos similares incluyen:
Norfentanilo: El compuesto principal, que carece de la parte 3-etilindol.
Acetilfentanilo: Otro análogo del fentanilo con un grupo acetilo en lugar de la parte 3-etilindol.
Estos compuestos comparten similitudes estructurales pero difieren en sus efectos farmacológicos y aplicaciones.
Propiedades
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-2-24(28)27(20-8-4-3-5-9-20)21-13-16-26(17-14-21)15-12-19-18-25-23-11-7-6-10-22(19)23/h3-11,18,21,25H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCNDCSHLUGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037105 | |
| Record name | N-(3-Ethylindole) norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801037105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58399-46-5 | |
| Record name | N-(3-Ethylindole) norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801037105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)
![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)

![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)





![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)
![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)
![2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2452870.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)
